molecular formula C17H20N4O2 B5374603 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide

Katalognummer B5374603
Molekulargewicht: 312.37 g/mol
InChI-Schlüssel: SWJITSZSROFDNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide, also known as HMPL-523, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. HMPL-523 has been shown to have potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Wirkmechanismus

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide binds to the ATP-binding site of BTK and inhibits its kinase activity. BTK is a critical component of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity by 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. This ultimately leads to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
Biochemical and Physiological Effects:
2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In vitro studies have demonstrated that 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide induces apoptosis and inhibits cell proliferation in B-cell malignancies, including CLL, MCL, and DLBCL. In vivo studies have shown that 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide inhibits tumor growth in mouse xenograft models of these diseases.

Vorteile Und Einschränkungen Für Laborexperimente

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide is a potent and selective inhibitor of BTK, which makes it an attractive tool for studying BCR signaling and its role in B-cell malignancies. However, 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide has limitations in terms of its solubility and pharmacokinetic properties, which may affect its efficacy in vivo. Therefore, it is important to carefully consider the experimental conditions and dosing regimens when using 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide in preclinical studies.

Zukünftige Richtungen

There are several future directions for the development of 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to BTK inhibitors and guide patient selection. Another area of research is the development of combination therapies that can enhance the efficacy of BTK inhibitors in B-cell malignancies. Additionally, there is a need for the development of more potent and selective BTK inhibitors that can overcome resistance mechanisms and improve clinical outcomes for patients with B-cell malignancies.

Synthesemethoden

The synthesis of 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide has been described in a patent application (WO2014151689A1). The method involves the reaction of 4-(5-methylpyridin-2-yl)piperidine with 2-chloronicotinoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride, and then the oxidation of the product with m-chloroperbenzoic acid.

Wissenschaftliche Forschungsanwendungen

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide has been extensively studied in preclinical and clinical settings. In vitro studies have demonstrated that 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide inhibits BTK activity and downstream BCR signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. In vivo studies have shown that 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide has potent antitumor activity in mouse xenograft models of CLL, MCL, and DLBCL.
Clinical trials of 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide have been conducted in patients with relapsed or refractory CLL, MCL, and DLBCL. Phase I/II studies have shown that 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide is well-tolerated and has promising clinical activity in these patients, with overall response rates ranging from 50% to 80%.

Eigenschaften

IUPAC Name

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12-4-5-14(20-11-12)17(23)6-9-21(10-7-17)16-13(15(18)22)3-2-8-19-16/h2-5,8,11,23H,6-7,9-10H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJITSZSROFDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2(CCN(CC2)C3=C(C=CC=N3)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.